2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
CAS No.: 895099-87-3
Cat. No.: VC11891790
Molecular Formula: C27H24N4O3S3
Molecular Weight: 548.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895099-87-3 |
|---|---|
| Molecular Formula | C27H24N4O3S3 |
| Molecular Weight | 548.7 g/mol |
| IUPAC Name | 2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C27H24N4O3S3/c1-18-7-5-8-19(13-18)16-31-23-12-4-3-11-22(23)26-24(37(31,33)34)15-28-27(30-26)36-17-25(32)29-20-9-6-10-21(14-20)35-2/h3-15H,16-17H2,1-2H3,(H,29,32) |
| Standard InChI Key | OJDWDJPFSQTZCA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)SC |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)SC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound belongs to the acetamide class, featuring a pyrimido[5,4-c][2,benzothiazine core modified with sulfanyl and methylsulfanyl substituents. Its IUPAC name reflects its intricate architecture:
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Systematic Name: 2-[6-[(3-Methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c] benzothiazin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide .
Structural Features
Key structural components include:
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Tricyclic Core: A pyrimido[5,4-c] benzothiazine system with two fused rings and a central thiadiazine ring.
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Sulfur Functionalities: A sulfonyl (-SO₂) group at position 8 and a sulfanyl (-S-) bridge linking the tricyclic core to the acetamide moiety .
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Substituents:
The three-dimensional conformation, stabilized by π-π stacking and hydrogen bonding, influences its reactivity and biological interactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Core Formation: Cyclization of precursor heterocycles using catalysts like triethylamine in polar aprotic solvents (e.g., dimethylformamide) .
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Sulfanyl Incorporation: Thiol-ene click chemistry or nucleophilic substitution to introduce the sulfanyl bridge .
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Functionalization:
Representative Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Triethylamine | DMF | 80°C | 62% |
| Sulfanyl Bridge | Thiourea, K₂CO₃ | Acetonitrile | Reflux | 45% |
| Amide Coupling | EDC/HOBt | DCM | RT | 78% |
Reactivity Profile
The compound participates in:
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Oxidation: The methylsulfanyl group (-SMe) oxidizes to sulfonyl (-SO₂Me) under strong oxidizing agents (e.g., H₂O₂/AcOH) .
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Nucleophilic Substitution: The acetamide’s carbonyl group reacts with Grignard reagents or amines.
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Photodegradation: Exposure to UV light induces cleavage of the sulfanyl bridge, forming disulfide byproducts .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (23 mg/mL) and dichloromethane (15 mg/mL); poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres at -20°C for >12 months. Degrades at >150°C or in acidic/basic conditions (pH <3 or >10) .
Spectroscopic Data
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IR (KBr): 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 750 cm⁻¹ (C-S) .
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.98 (m, 10H, aromatic), 4.32 (s, 2H, CH₂), 2.45 (s, 3H, SMe) .
Biological Activity and Mechanisms
Mechanistic Insights
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Enzyme Inhibition: The sulfonyl group coordinates with Zn²⁺ in metalloenzymes (e.g., matrix metalloproteinases).
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Receptor Interactions: The tricyclic core mimics purine scaffolds, potentially targeting kinase ATP-binding pockets .
Applications and Research Directions
Medicinal Chemistry
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Lead Optimization: Modifications to the methylsulfanyl group enhance metabolic stability .
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Prodrug Development: Esterification of the acetamide improves oral bioavailability.
Material Science
Future Studies
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